[(3,5-difluorophenyl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features a combination of fluorinated aromatic and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts and reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a different aromatic group.
Scientific Research Applications
(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and pyrazole moiety can participate in various binding interactions, influencing the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
(3,5-difluorophenyl)methylamine: Similar structure but lacks the pyrazole moiety.
(3,5-difluorophenyl)methylamine: Similar structure but with a different alkyl group.
Uniqueness
(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of both the fluorinated aromatic ring and the pyrazole moiety, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H19F2N3 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C15H19F2N3/c1-10(2)15-7-14(20(3)19-15)9-18-8-11-4-12(16)6-13(17)5-11/h4-7,10,18H,8-9H2,1-3H3 |
InChI Key |
LIUMOSVMRMDYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC(=CC(=C2)F)F)C |
Origin of Product |
United States |
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